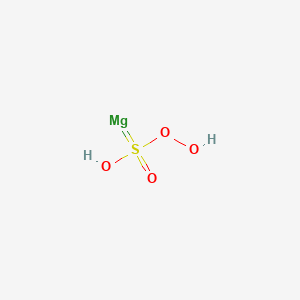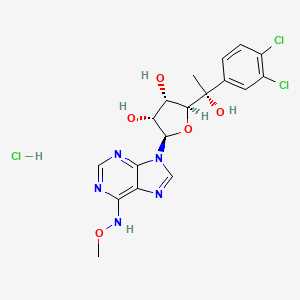
H-Met-Glu-His-Phe-Arg-Trp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Met-Glu-His-Phe-Arg-Trp-OH is a peptide consisting of the amino acids methionine, glutamic acid, histidine, phenylalanine, arginine, and tryptophan. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Met-Glu-His-Phe-Arg-Trp-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
化学反応の分析
Types of Reactions
Peptides like H-Met-Glu-His-Phe-Arg-Trp-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification reagents like N-ethylmaleimide.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
Peptides like H-Met-Glu-His-Phe-Arg-Trp-OH are used in structure-activity relationship (SAR) studies to understand the relationship between the chemical structure of a molecule and its biological activity.
Biology
In biology, these peptides are studied for their roles in cell signaling, enzyme inhibition, and receptor binding . They can serve as models to study protein-protein interactions and the effects of post-translational modifications.
Medicine
Medically, peptides are explored for their potential as therapeutic agents . They can act as hormones, enzyme inhibitors, or antimicrobial agents. For example, α-melanocyte stimulating hormone (α-MSH), which includes a similar sequence, is known for its role in pigmentation and anti-inflammatory effects .
Industry
Industrially, peptides are used in cosmetics, food production, and as research tools . They can enhance the stability and activity of enzymes used in various industrial processes.
作用機序
The mechanism of action of peptides like H-Met-Glu-His-Phe-Arg-Trp-OH involves their interaction with specific molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events, leading to the desired biological effect. For instance, α-MSH binds to melanocortin receptors, influencing pigmentation and immune responses .
類似化合物との比較
Similar Compounds
α-MSH (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2): Known for its role in pigmentation and anti-inflammatory effects.
ACTH (Adrenocorticotropic hormone): Shares a similar sequence and is involved in stimulating the production of cortisol.
Uniqueness
H-Met-Glu-His-Phe-Arg-Trp-OH is unique due to its specific sequence, which determines its distinct biological activity and potential therapeutic applications. Its combination of amino acids allows it to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C42H56N12O9S |
|---|---|
分子量 |
905.0 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47)/t28-,30-,31-,32-,33-,34-/m0/s1 |
InChIキー |
CLUQWSRYSHBBDD-TZEHAJJTSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
正規SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



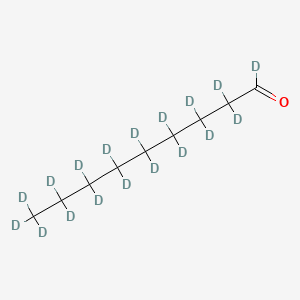
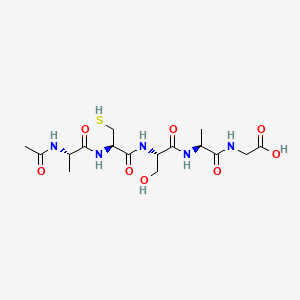
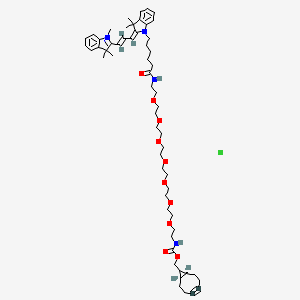
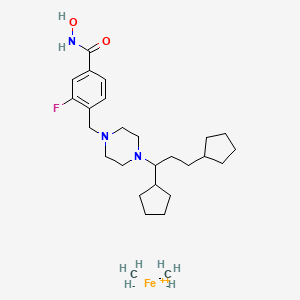
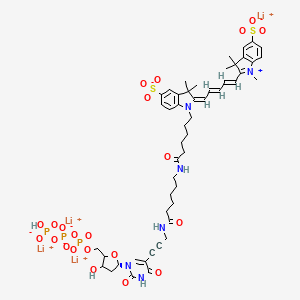

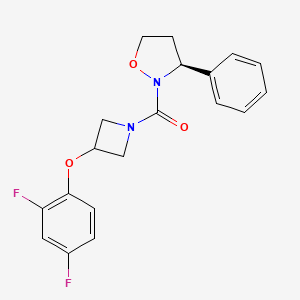

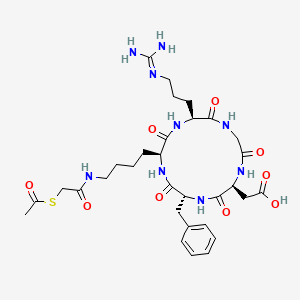
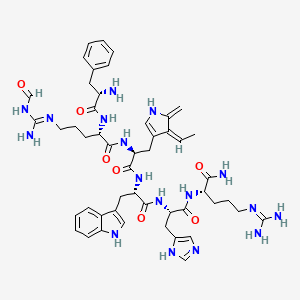
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
